4-{[(4-Chloro-2-fluorophenyl)amino]methyl}piperidin-4-ol
Overview
Description
“4-{[(4-Chloro-2-fluorophenyl)amino]methyl}piperidin-4-ol” is a chemical compound that is part of the piperidone class . Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Scientific Research Applications
Synthesis and Evaluation of Ligands for D2-like Receptors
Arylcycloalkylamines, including phenyl piperidines and piperazines with arylalkyl substituents, are central to various antipsychotic agents. These compounds, exemplified by structures like 4-{[(4-Chloro-2-fluorophenyl)amino]methyl}piperidin-4-ol, play a crucial role in improving the potency and selectivity of binding affinity at D2-like receptors, which are significant in neurological research and therapy. The specific arrangement of arylalkyl moieties, despite their unpredictable individual effects, collectively contributes to the selectivity and potency at D2-like receptors, suggesting a composite structure's importance in therapeutic applications (Sikazwe et al., 2009).
Fluorescent Chemosensors Based on Phenolic Compounds
4-Methyl-2,6-diformylphenol (DFP) serves as a foundational fluorophoric platform for developing chemosensors for various analytes, including metal ions, anions, and neutral molecules. This compound's high selectivity and sensitivity in detecting a wide range of substances underline the significance of specific structural features, such as the positioning and nature of substituents, in enhancing the functionality of chemosensors. The detailed exploration of DFP and related compounds underscores the potential of chemical modifications, like those seen in this compound, to modulate sensing capabilities for broader analytical and diagnostic applications (Roy, 2021).
Practical Synthesis of Fluorinated Biphenyls
The synthesis of fluorinated biphenyl compounds, essential in various pharmaceuticals, highlights the importance of specific intermediates like 2-fluoro-4-bromobiphenyl. This compound, closely related in structure to this compound, illustrates the critical role of halogenation and cross-coupling reactions in creating complex molecules with desired pharmacological properties. Such synthetic strategies are pivotal in the development of new therapeutic agents, demonstrating the broader relevance of specific chemical frameworks in medicinal chemistry (Qiu et al., 2009).
Properties
IUPAC Name |
4-[(4-chloro-2-fluoroanilino)methyl]piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2O/c13-9-1-2-11(10(14)7-9)16-8-12(17)3-5-15-6-4-12/h1-2,7,15-17H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBLRCNVYLCYHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CNC2=C(C=C(C=C2)Cl)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801194351 | |
Record name | 4-Piperidinol, 4-[[(4-chloro-2-fluorophenyl)amino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801194351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1335112-98-5 | |
Record name | 4-Piperidinol, 4-[[(4-chloro-2-fluorophenyl)amino]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1335112-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinol, 4-[[(4-chloro-2-fluorophenyl)amino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801194351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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